7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
Beschreibung
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-methoxy-1,3-dihydroimidazo[4,5-c]pyridin-2-one. This naming convention follows the established protocols for bicyclic heterocyclic compounds, where the core structure consists of a fused imidazole and pyridine ring system. The numbering system begins with the nitrogen atoms in the imidazole ring, proceeding through the carbon atoms of both ring systems in a manner that assigns the lowest possible numbers to the heteroatoms.
The structural representation reveals a compound with a methoxy functional group attached at the 7-position of the fused ring system. The compound features a carbonyl group at the 2-position, contributing to its classification as a dihydroimidazo pyridinone derivative. The molecular structure exhibits planarity characteristic of aromatic bicyclic systems, with the methoxy substituent providing additional steric and electronic influences on the overall molecular geometry.
The International Chemical Identifier representation provides additional structural clarity through its string notation: InChI=1S/C7H7N3O2/c1-12-5-3-8-2-4-6(5)10-7(11)9-4/h2-3H,1H3,(H2,9,10,11). This standardized representation captures the connectivity and hydrogen distribution within the molecular framework, facilitating computational analysis and database searching across chemical information systems.
Alternative Designations: Chemical Abstracts Service Registry Numbers and Synonyms
The compound is assigned the Chemical Abstracts Service registry number 1936095-12-3, which serves as its unique numerical identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of naming variations or language differences in chemical nomenclature systems.
Several synonymous designations exist for this compound in chemical literature and databases. The abbreviated form "7-methoxy-1,3-dihydroimidazo[4,5-c]pyridin-2-one" represents a commonly used variant that omits certain spacing conventions while maintaining chemical accuracy. Additional catalog designations include MFCD28398113 and CS-0341925, which serve as vendor-specific identifiers in chemical supply catalogs.
Eigenschaften
IUPAC Name |
7-methoxy-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-5-3-8-2-4-6(5)10-7(11)9-4/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFHEKDUIHDLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Catalysts and Reagents
The synthesis predominantly employs bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as an efficient catalyst for converting benzylic alcohols into reactive benzylic cations. This process is synergistically enhanced by para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) , which facilitates protonation and stabilization of intermediates.
Reaction Medium and Conditions
- Solvent System: The reactions are optimized in acetonitrile (MeCN), with the ratio of DCE (1,2-dichloroethane) to MeCN varying to maximize yield.
- Temperature: Elevated temperatures (~150°C) in sealed tubes are necessary to promote cyclization.
- Reaction Time: Typically overnight to ensure complete conversion.
- Catalyst Loading: 5 mol % of Bi(OTf)₃ has been found optimal.
Optimized Conditions Summary
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (Bi(OTf)₃) | 5 mol % | 97% |
| p-TsOH·H₂O | 7.5 equivalents | 97% |
| Solvent | MeCN (15 equivalents) | — |
| Temperature | 150°C | — |
| Reaction Time | Overnight | — |
Substrate Scope and Variations
Benzylic and Pyridinyl Substrates
- Benzylic alcohol derivatives with various substituents on the aromatic ring are compatible.
- Pyridine ring substitutions influence reactivity:
- Ortho-methyl, chlorine, bromine substituents yield high product yields (88–93%).
- Meta and para substituents are also tolerated, although para-methoxyphenyl groups reduce yields due to potential decomposition pathways involving reactive quinone methides.
Steric and Electronic Effects
- Steric hindrance at the ortho-position can slightly reduce yields.
- Electron-withdrawing groups like trifluoromethyl hinder benzylic cation formation, decreasing efficiency.
Substrate Examples and Yields
| Substrate | Substituent | Product | Yield (%) |
|---|---|---|---|
| 1a | None | 3a | 97 |
| 1b | Ortho-methyl | 3b | 93 |
| 1c | Ortho-chloro | 3c | 88 |
| 1d | Ortho-bromo | 3d | 75 |
| 1f | Meta-chloro | 3f | 80 |
| 1g | Meta-bromo | 3g | 83 |
Mechanistic Insights
The synthesis proceeds via a Ritter-type pathway involving:
- Formation of a benzylic carbocation facilitated by Bi(OTf)₃ and p-TsOH.
- Nucleophilic attack by the nitrile to generate a nitrilium ion.
- Intramolecular cyclization of the nitrilium ion with the pyridine ring, followed by rearomatization to yield the imidazo[4,5-c]pyridin-2-one core.
Side reactions, such as hydrolysis of nitrilium intermediates leading to side products, are minimized under optimized conditions.
Summary of Preparation Methodology
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Activation | Conversion of benzylic alcohol to carbocation | Bi(OTf)₃ (5 mol%), p-TsOH·H₂O, elevated temperature | High reactivity and selectivity |
| Nitrile Attack | Nucleophilic addition to carbocation | Nitrile solvent, ambient to elevated temperature | Formation of nitrilium intermediate |
| Cyclization | Intramolecular attack by pyridine | Heat, acid catalysis | Formation of imidazo[4,5-c]pyridin-2-one core |
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one exhibits significant anticancer properties. It acts as a selective DNA-PK inhibitor, which is crucial for cancer treatment as it enhances the sensitivity of cancer cells to radiation therapy. This compound's structural modifications have led to the identification of derivatives with improved potency against various cancer cell lines.
Key Findings:
- Mechanism of Action: The compound inhibits DNA-PK, a protein involved in DNA repair mechanisms in cancer cells.
- Case Study: A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models when combined with traditional chemotherapeutic agents like temozolomide .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
Anti-inflammatory Properties
In addition to its anticancer effects, 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one has shown promise as an anti-inflammatory agent. Studies have reported its ability to modulate inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Key Findings:
- Cytokine Modulation: The compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Antimycobacterial Activity
The imidazo[4,5-c]pyridine scaffold has been linked to antimycobacterial activity, particularly against Mycobacterium tuberculosis. Recent studies have explored its efficacy as a potential treatment for tuberculosis.
Key Findings:
- Compounds derived from this scaffold demonstrated MIC values as low as 0.5 µmol/L against Mycobacterium tuberculosis, indicating strong potential for further development .
Synthesis and Structure-Activity Relationship
The synthesis of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one has been optimized through various methodologies that enhance yield and purity. Structure-activity relationship studies have elucidated the importance of specific functional groups in enhancing biological activity.
Conclusion and Future Directions
7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one represents a promising lead compound in the development of new therapeutic agents targeting cancer and inflammatory diseases. Ongoing research is essential to fully explore its pharmacological potential and optimize its chemical structure for enhanced efficacy and safety.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
ADME and Pharmacokinetic Profiles
Data from imidazo[4,5-c]pyridin-2-one derivatives (Table S1 in ) highlight the impact of substituents:
Biologische Aktivität
7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a compound belonging to the imidazopyridine class, which has garnered interest due to its potential therapeutic applications, particularly in oncology and as a kinase inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 178.17 g/mol
- CAS Number : 1936095-12-3
The biological activity of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one primarily involves its role as an inhibitor of specific kinases. It has been shown to selectively inhibit DNA-dependent protein kinase (DNA-PK), which is crucial in the non-homologous end joining (NHEJ) pathway of DNA repair. This inhibition can enhance the sensitivity of cancer cells to radiation therapy by preventing effective DNA repair mechanisms .
Anticancer Activity
Research indicates that derivatives of the imidazo[4,5-c]pyridin-2-one scaffold exhibit significant antiproliferative effects against various cancer cell lines:
- Src Family Kinase Inhibition : A study identified several derivatives as potent inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma multiforme (GBM). Compounds derived from this scaffold demonstrated submicromolar inhibition against SFKs and showed effective antiproliferative activity against GBM cell lines (U87, U251) comparable to established inhibitors like PP2 .
- Radiosensitization : The compound has shown promise in enhancing radiosensitivity in colorectal carcinoma cells. In vitro studies revealed that it could significantly sensitize HCT116 cells to radiation, indicating its potential use as an adjunct therapy in radiotherapy .
- Selectivity and Toxicity : Notably, compounds synthesized from this scaffold exhibited high selectivity for DNA-PK over other kinases such as PI3K and mTOR, with minimal toxicity observed at concentrations exceeding 10 µM .
Case Studies
Several key studies provide insights into the biological activity of 7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one:
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific modifications on the imidazo[4,5-c]pyridin-2-one core can lead to increased potency and selectivity. For instance:
- Substituents at the 2-position significantly enhance binding affinity to DNA-PK.
- Compounds with a methoxy group at strategic positions exhibited improved biological activity compared to their unsubstituted counterparts.
Q & A
Q. Advanced Data Reconciliation
- Synthesis Discrepancies : Replicate reactions under standardized conditions (e.g., fixed solvent ratios, purified starting materials) .
- Biological Variability : Use multiple cell lines/strains and validate via orthogonal assays (e.g., flow cytometry alongside MTT) .
- Statistical Analysis : Apply ANOVA or t-tests to quantify significance, ensuring n ≥ 3 replicates.
What computational or mechanistic tools are used to study reaction pathways?
Advanced Mechanistic Insights
Density Functional Theory (DFT) models predict transition states and intermediates in condensation reactions. Phase-transfer catalysis mechanisms are analyzed using molecular dynamics simulations to assess solvent-catalyst interactions . Isotopic labeling (e.g., 13C-tagged reagents) tracks bond formation in NMR studies .
What analytical techniques are essential for purity assessment?
Q. Basic Quality Control
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.1%) .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (e.g., C: 68.67%, H: 4.50% for related imidazo-pyridines) .
- TGA/DSC : Thermal stability profiling (decomposition >200°C indicates suitability for high-temperature applications) .
How can solubility and stability challenges be mitigated in formulation studies?
Q. Advanced Physicochemical Strategies
- Solubility Enhancement : Co-solvent systems (PEG-400/water) or cyclodextrin inclusion complexes .
- Stability : Storage at –20°C under argon, with desiccants to prevent hygroscopic degradation . pH adjustments (e.g., buffered solutions at pH 6–7) prevent hydrolytic cleavage of the imidazole ring .
Notes
- References : Avoid non-academic sources (e.g., market reports in ).
- Data Integrity : Cross-validate spectral/analytical data with peer-reviewed protocols (e.g., Acta Crystallographica standards in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
